1-(cyclopentylmethyl)-1H-pyrazol-4-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(cyclopentylmethyl)-1H-pyrazol-4-ol” would likely show a five-membered pyrazol ring attached to a five-membered cyclopentane ring via a methylene (-CH2-) bridge. The exact 3D structure would depend on the specific conformation and stereochemistry of the molecule .Scientific Research Applications
Pyrazole Derivatives as Synthons in Organic Synthesis
Pyrazole derivatives, including 1-(cyclopentylmethyl)-1H-pyrazol-4-ol, serve as critical synthons in organic synthesis due to their role as pharmacophores in numerous biologically active compounds. These derivatives exhibit a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, utilizing common reagents like phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine. These protocols enable the annelation of different heterocyclic nuclei with pyrazoles, extending the categories of heterocyclic systems and providing valuable information for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Pyrazoline Derivatives in Therapeutic Applications
Pyrazoline derivatives are recognized for their significant pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These derivatives interact with various biological targets, such as cannabinoid CB1 receptors, antiepileptic, antitrypanosomal, antiviral activity, MAO-inhibitory, antinociceptive activity, insecticidal, hypotensive, nitric oxide synthase inhibitor, antioxidant, steroidal, antidiabetic, ACAT inhibition, urotensin II and somatostatin-5 receptors, TGF-β signal transduction inhibitors, and neurocytotoxicity inhibitors. The vast range of pharmacological actions underscores the potential of pyrazoline derivatives as versatile pharmacophores for the development of novel therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
Recent Advances in Anticancer Applications
Recent research highlights the synthesis of pyrazoline derivatives to show a highly biological effect, particularly in anticancer activity. Pyrazoline derivatives have been synthesized using various methods to exhibit significant biological effects, stimulating further research in this area. The anticancer activity of pyrazoline derivatives, along with their potential as electron-rich nitrogen carriers, makes them an area of interest for researchers aiming to explore and develop new therapeutic moieties against cancer (Ray et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(cyclopentylmethyl)pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-9-5-10-11(7-9)6-8-3-1-2-4-8/h5,7-8,12H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRYUDBLDIIMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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